(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol is a chiral compound with a pyridine ring substituted at the 3-position with a hydroxyl group and at the 2-position with a side chain containing an amino and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: A hydroxyl group is introduced at the 3-position of the pyridine ring.
Side Chain Introduction: The side chain containing the amino and hydroxyl groups is introduced at the 2-position through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol: The enantiomer of the compound with different stereochemistry.
2-(1-Amino-3-hydroxypropyl)pyridin-3-ol: Without specific stereochemistry.
3-Hydroxypyridine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-hydroxypropyl]pyridin-3-ol |
InChI |
InChI=1S/C8H12N2O2/c9-6(3-5-11)8-7(12)2-1-4-10-8/h1-2,4,6,11-12H,3,5,9H2/t6-/m0/s1 |
InChI Key |
OWEMDYVRTMCRGM-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](CCO)N)O |
Canonical SMILES |
C1=CC(=C(N=C1)C(CCO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.